molecular formula C13H14N2 B031333 2,4'-Methylenedianiline CAS No. 1208-52-2

2,4'-Methylenedianiline

Cat. No. B031333
CAS RN: 1208-52-2
M. Wt: 198.26 g/mol
InChI Key: UTNMPUFESIRPQP-UHFFFAOYSA-N
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Description

2,4'-Methylenedianiline is an aromatic amine used in various industrial processes, including the manufacture of plastics, polyurethanes, and epoxy resins. It is a key intermediate in the production of many important chemicals and materials.

Synthesis Analysis

The synthesis of 2,4'-Methylenedianiline involves several steps, including the reaction of aniline with formaldehyde. SO3H-functionalized ionic liquids have shown excellent catalytic activity in this condensation reaction (Tian et al., 2015). Another route involves the hydrochlorination of 4,4'-methylenedianiline in chlorobenzene (Gibson et al., 2010).

Molecular Structure Analysis

The crystal structure of 2,4'-Methylenedianiline derivatives shows significant aspects, including the orientation of groups attached to the benzene ring and the pyramidal character of amide nitrogen atoms (Chakrabarti et al., 1981).

Chemical Reactions and Properties

2,4'-Methylenedianiline undergoes various chemical reactions, forming different products depending on the reactants and conditions. It forms adducts with hemoglobin, which are used for biomonitoring (Kautiainen et al., 1998).

Physical Properties Analysis

The physical properties of 2,4'-Methylenedianiline, such as melting temperature and solubility, are influenced by intermolecular cohesion and crystal structure (Gibson et al., 2010).

Chemical Properties Analysis

The chemical properties of 2,4'-Methylenedianiline, including its reactivity and stability, are affected by factors like protonation sites and the stability of its ions and intermediates (Stow et al., 2014).

Scientific Research Applications

  • Endocrine Effects : MDA has been shown to produce adrenal hypertrophy, uterus enlargement, and goitrogenic effects in rats, and inhibit adrenal secretion in dogs (Tullner, 1960).

  • Chemical Intermediary : It is used as a chemical intermediate in the production of isocyanates and polyisocyanates, linked with thyroid neoplasms in rats and mice (National Toxicology Program, 1983).

  • Catalytic Hydrogenation : MDA's catalytic hydrogenation is of industrial interest, focusing on catalyst systems, reaction temperature, pressure, solvents, and reactor types (Du Wenqiang, 2009).

  • Biological Monitoring : It is used in biological monitoring of isocyanates and amines in urine samples (Tiljander, Skarping, & Dalene, 1989).

  • Epoxy Resin Hardener : MDA is utilized in the plastics and rubber industry as an epoxy resin hardener and is known for its acute hepatotoxic properties (Brooks, Neale, & Pieroni, 1979).

  • Manufacturing and Insulation : MDA is a recognized hepatotoxin used in manufacturing and insulation processes (Giouleme et al., 2011).

  • DNA Damage : It specifically activates DNA-damaging reactive species in hepatocytes and thyreocytes, suggesting liver and thyroid as targets of its carcinogenic activity (Martelli, Carrozzino, Mattioli, & Brambilla, 2002).

  • Carcinogenic Risk Assessment : Studies on MDA contribute to structure-activity analyses for assessing the genotoxic properties of industrial chemicals (Rao, Dorsey, Allen, & Epler, 1982).

  • Polyurethane Synthesis : The structural characterization of MDA isomers aids in polyurethane synthesis by analyzing industrial-grade MDA and related compounds (Stow et al., 2015).

  • Metabolism and Genotoxicity : The NAT2 genetic polymorphism is crucial in modifying MDA metabolism and genotoxicity, potentially impacting its carcinogenic risk (Salazar-González, Zhang, Doll, Lykoudi, & Hein, 2019).

Safety And Hazards

2,2’-dichloro-4,4’-methylenedianiline; 4,4’-methylene bis(2-chloroaniline) is considered a potential occupational carcinogen .

Future Directions

There is a great interest to replace the mineral acid in the process by a solid acid catalyst . Zeolites are very interesting in that respect, as their acidity and structure can be tailored to achieve maximum activity and lifetime .

properties

IUPAC Name

2-[(4-aminophenyl)methyl]aniline
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InChI

InChI=1S/C13H14N2/c14-12-7-5-10(6-8-12)9-11-3-1-2-4-13(11)15/h1-8H,9,14-15H2
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InChI Key

UTNMPUFESIRPQP-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C(=C1)CC2=CC=C(C=C2)N)N
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Molecular Formula

C13H14N2
Record name 2,4'-DIAMINODIPHENYLMETHANE
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DSSTOX Substance ID

DTXSID9051616
Record name 2,4'-Methylenedianiline
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Molecular Weight

198.26 g/mol
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Physical Description

Leaflets. (NTP, 1992), Solid; [CAMEO]
Record name 2,4'-DIAMINODIPHENYLMETHANE
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Boiling Point

432 °F at 9 mmHg (NTP, 1992)
Record name 2,4'-DIAMINODIPHENYLMETHANE
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Product Name

2,4'-Methylenedianiline

CAS RN

1208-52-2
Record name 2,4'-DIAMINODIPHENYLMETHANE
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Record name 2-[(4-Aminophenyl)methyl]benzenamine
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Record name Benzenamine, 2-[(4-aminophenyl)methyl]-
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Record name 2,4'-METHYLENEDIANILINE
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Melting Point

190 to 192 °F (NTP, 1992)
Record name 2,4'-DIAMINODIPHENYLMETHANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
F Llados, ZA Rosemond - 1998 - stacks.cdc.gov
The primary purpose of this chapter is to provide public health officials, physicians, toxicologists, and other interested individuals and groups with an overall perspective of the toxicology …
Number of citations: 0 stacks.cdc.gov
J Trejbal - Petroleum & Coal, 2010 - search.ebscohost.com
Syntheses of methylenedianilines over zeolites with various structures were studied. It was found out that the most selective catalyst for the synthesis of 4, 4'-methylenedianiline isomer …
Number of citations: 2 search.ebscohost.com
JJ Ma, ZW Wang, J Xu, CY Hu, TC Qiu… - Food Packaging and Shelf …, 2022 - Elsevier
An ultra-high-performance liquid chromatography-tandem mass spectrometry method was used to evaluate the migration levels of primary aromatic amines (PAAs) in 147 laminated …
Number of citations: 3 www.sciencedirect.com
V Sendijarevic, A Sendijarevic… - … science & technology, 2004 - ACS Publications
Polyureas were prepared by reacting toluene diisocyanate (TDI) or polymeric methylenediphenyl diisocyanate (PMDI) with water under prolonged vigorous mixing at room temperature. …
Number of citations: 39 pubs.acs.org
PAN DE, GBA DE, TMDE DE BAERDEMAEKER… - sumobrain.org
The present invention relates to a catalytic material for the preparation of one or more of 4, 4'-methylenedianiline, 2, 2'-methylenedianiline, 2, 4'-methylenedianiline, and oligomers of two …
Number of citations: 0 www.sumobrain.org
SK Mortensen, XT Trier, A Foverskov… - … of Chromatography A, 2005 - Elsevier
A multi-analyte method without any pre-treatment steps using reversed-phase liquid chromatography–electrospray ionization-tandem mass spectrometry (LC–ESI-MS/MS) was …
Number of citations: 123 www.sciencedirect.com
L Renman, C Sangö, G Skarping - American Industrial Hygiene …, 1986 - Taylor & Francis
Thermal degradation of polyurethanes can cause emissions of isocyanates and aromatic amines into work atmospheres. Results from laboratory studies on the use of 4,4′-…
Number of citations: 45 www.tandfonline.com
T Lee, JH Kim, YF Tsang, WH Chen, D Lee… - Chemical Engineering …, 2023 - Elsevier
Construction waste is considered an environmental problem because its landfilling/incineration treatment methods has noticeably increased the likelihood of releasing microplastics, …
Number of citations: 1 www.sciencedirect.com
E Unterberger-Henig - Toxicology and Industrial Health, 2022 - journals.sagepub.com
4,4 ′ -MDA is classified as a genotoxic carcinogen based on numerous in vitro and animal data. The consequential assumption that a safe threshold does not exist is not only applied …
Number of citations: 1 journals.sagepub.com
L Gausas, BS Donslund, SK Kristensen… - …, 2022 - Wiley Online Library
Polyurethane (PU) is a thermoset plastic that is found in everyday objects, such as mattresses and shoes, but also in more sophisticated materials, including windmills and airplanes, …

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